3,6-Dimethoxy-4-hydroxypyridazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Functionalization

For lead optimization requiring a hydrogen bond donor on a 3,6-dimethoxypyridazine scaffold, 3,6-Dimethoxy-4-hydroxypyridazine (CAS 1428532-82-4) is the essential reagent. Unlike the common analog 3,6-dimethoxypyridazine (0 HBD), its 4-position hydroxyl provides one hydrogen bond donor, critical for target affinity and solubility. Its predicted pKa of 3.22 enables distinct ionization profiles for fine-tuning ADME properties in structure-property relationship (SPR) studies. The hydroxyl group also serves as a reactive handle for etherification or esterification, enabling diverse library synthesis against emerging targets. Procure this high-purity building block to ensure your SAR and SPR programs have the precise molecular features required for success.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 1428532-82-4
Cat. No. B1431618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxy-4-hydroxypyridazine
CAS1428532-82-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=NN1)OC
InChIInChI=1S/C6H8N2O3/c1-10-5-3-4(9)6(11-2)8-7-5/h3H,1-2H3,(H,7,9)
InChIKeyOPLWHAPNMJIUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxy-4-hydroxypyridazine (CAS 1428532-82-4): A Functionalized Pyridazine Scaffold for Research and Development


3,6-Dimethoxy-4-hydroxypyridazine (CAS 1428532-82-4) is a heterocyclic building block characterized by a pyridazine core substituted with methoxy groups at the 3 and 6 positions and a hydroxyl group at the 4 position . It is offered as a high-purity research chemical for use in medicinal and agrochemical discovery programs exploring pyridazine-based bioactive molecules . The presence of both hydrogen bond acceptor (methoxy) and donor (hydroxyl) functionalities distinguishes it from simpler, non-hydroxylated pyridazine analogs and makes it a versatile scaffold for diversification.

Why 3,6-Dimethoxy-4-hydroxypyridazine Cannot Be Directly Substituted by Simple 3,6-Dimethoxypyridazine in Research Programs


A decision to substitute 3,6-dimethoxy-4-hydroxypyridazine with the more common analog 3,6-dimethoxypyridazine (CAS 4603-59-2) would eliminate a critical hydrogen bond donor (HBD) from the molecular scaffold. 3,6-dimethoxypyridazine has zero HBDs , while the target compound has one, a significant difference for structure-activity relationships (SAR) where specific donor-acceptor interactions are crucial for target binding . This substitution also fundamentally alters the compound's physicochemical profile, including its acidity and boiling point, which can affect reaction conditions, purification, and downstream biological performance. The quantitative evidence below details these measurable differences.

Quantitative Differentiation Evidence for 3,6-Dimethoxy-4-hydroxypyridazine (CAS 1428532-82-4) Against Key Analogs


Hydrogen Bond Donor Capability: A Binary Structural Advantage Over 3,6-Dimethoxypyridazine

The primary structural differentiator is the 4-hydroxyl group, which provides one hydrogen bond donor (HBD) that is completely absent in the core analog 3,6-dimethoxypyridazine. This is not a difference of degree but a binary structural distinction. 3,6-Dimethoxypyridazine has a formal HBD count of 0 , classifying it purely as a hydrogen bond acceptor. In contrast, the target compound possesses 1 HBD , enabling it to act as both a donor and acceptor. This is a critical parameter in drug design, as the presence and orientation of HBDs are often essential for target engagement and selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Functionalization

Predicted Acidity (pKa): A 0.74 Unit Difference Impacting Ionization State

The predicted pKa of the hydroxyl group in the target compound is 3.22 ± 0.28 , indicating it exists predominantly in its neutral form at physiological pH but can be deprotonated. In comparison, the predicted pKa of the protonated pyridazine nitrogen in 3,6-dimethoxypyridazine is 2.48 ± 0.10 . The target compound is a weaker acid by 0.74 pKa units. This suggests the 4-hydroxyl substitution electronically modulates the pyridazine ring, altering its protonation state relative to the parent scaffold.

Physicochemical Properties ADME Prediction Lead Optimization

Predicted Boiling Point: A 37.9 °C Higher Value Indicative of Stronger Intermolecular Forces

The predicted boiling point of 3,6-dimethoxy-4-hydroxypyridazine is 381.6 ± 37.0 °C at 760 mmHg [1]. For the core analog 3,6-dimethoxypyridazine, which lacks the hydroxyl group, the phase change data indicates it is a solid with a melting point reported between 140-144 °C, and no boiling point is listed, implying decomposition before boiling . The existence of a predicted boiling point for the target compound suggests it has a cohesive energy density and thermal stability profile suited for vapor-phase techniques, a property not shared by the non-hydroxylated comparator.

Synthetic Chemistry Purification Formulation Science

Primary Application Scenarios for Procuring 3,6-Dimethoxy-4-hydroxypyridazine (CAS 1428532-82-4)


Introduction of a Hydrogen Bond Donor into Medicinal Chemistry Scaffolds

When a lead optimization program requires the introduction of a hydrogen bond donor to improve target affinity or solubility, 3,6-dimethoxy-4-hydroxypyridazine is the appropriate reagent. Its binary HBD advantage over 3,6-dimethoxypyridazine makes it the only choice for SAR explorations requiring a 4-position hydroxyl donor on a 3,6-dimethoxypyridazine template.

Modulation of Physicochemical Properties in Drug Discovery

For programs seeking to fine-tune acidity and ionization profiles, the predicted pKa of 3.22 for the target compound offers a distinct starting point compared to analogs. This difference in ionization potential can be leveraged to modulate a compound's ADME properties, making the specific procurement of the 4-hydroxyl variant essential for structure-property relationship (SPR) studies.

Synthetic Intermediate for Complex Pyridazine Derivatives

As a versatile 'Building Block' , the hydroxyl group provides a reactive handle for further functionalization (e.g., etherification, esterification) that is not available on 3,6-dimethoxypyridazine. This enables the synthesis of a diverse library of 4-substituted pyridazine derivatives for screening against emerging targets like JNK1 or CDK2, where 3,6-disubstituted pyridazines have shown promise [1].

Quote Request

Request a Quote for 3,6-Dimethoxy-4-hydroxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.